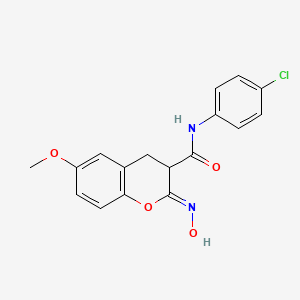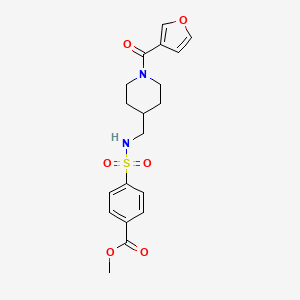
methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperidine rings would add a level of rigidity to the molecule, while the sulfamoyl and benzoate groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the structure of the compound .Applications De Recherche Scientifique
1. Chemical Synthesis and Reactions
- Compounds with structures similar to the one you mentioned have been explored for their chemical synthesis properties. For example, compounds with piperidine functionalities have been used in Diels–Alder reactions to produce furan derivatives, demonstrating the utility of these compounds in complex chemical synthesis processes (Siddiqui et al., 2013).
2. Biological Activities and Potential Therapeutic Applications
- Some derivatives of piperidine, which is a part of the compound , have been studied for their potential biological activities. For instance, derivatives have shown some level of inhibitory action towards enzymes like carbonic anhydrase, which could have implications for therapeutic applications (Pinelli et al., 1981).
3. Analytical and Spectral Analysis
- Piperidine derivatives have been the subject of spectral analysis and structural elucidation, which is crucial in understanding their chemical properties and potential applications. An example is the structural analysis of various piperidine-based compounds to evaluate their antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
4. Study of Synthetic Cannabinoid Receptor Agonists
- Compounds with structures related to methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate have been investigated in the context of synthetic cannabinoid receptor agonists. This includes the study of their analytical profiles, which is crucial for understanding their effects and potential uses (Brandt et al., 2020).
5. Crystallography and Molecular Structure Analysis
- The crystal structures of compounds containing piperidine have been analyzed to gain insights into their molecular configurations, which can inform their chemical behavior and potential applications in various fields (Viswanathan et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound may participate, results in the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound is intended to be developed as a drug .
Propriétés
IUPAC Name |
methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-26-19(23)15-2-4-17(5-3-15)28(24,25)20-12-14-6-9-21(10-7-14)18(22)16-8-11-27-13-16/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBBLJQKXPHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

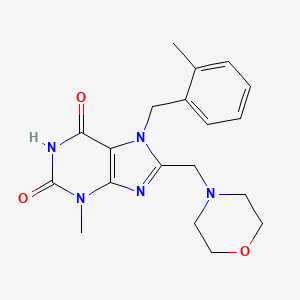
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)
![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)

![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B3014719.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)
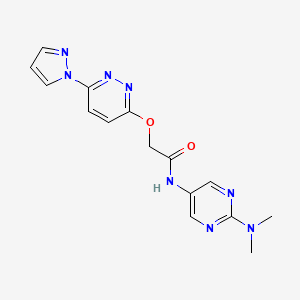
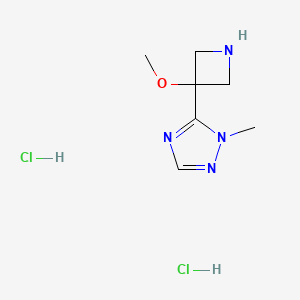
![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)

